molecular formula AsO3-3 B098632 Trisoxylatoarsine CAS No. 15502-74-6

Trisoxylatoarsine

Cat. No.: B098632
CAS No.: 15502-74-6
M. Wt: 122.920 g/mol
InChI Key: OWTFKEBRIAXSMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of canthin-6-one was achieved in 1966 using the Bischer-Napieralski method . This classic approach involves the cyclization of a β-carboline precursor under acidic conditions. More recent methods include the biomimetic synthesis using infractine-functionalized and nanoparticle-supported catalysts .

Industrial Production Methods: Industrial production of canthin-6-one typically involves multi-step synthesis starting from readily available precursors. The process includes the formation of a tricyclic intermediate, which is then oxidized to yield canthin-6-one . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Canthin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Canthin-6-one is unique among β-carboline alkaloids due to its additional D ring and diverse biological activities. Similar compounds include:

Canthin-6-one stands out for its potent anticancer and antifungal properties, making it a promising candidate for further research and development .

Properties

CAS No.

15502-74-6

Molecular Formula

AsO3-3

Molecular Weight

122.920 g/mol

IUPAC Name

arsorite

InChI

InChI=1S/AsO3/c2-1(3)4/q-3

InChI Key

OWTFKEBRIAXSMO-UHFFFAOYSA-N

SMILES

[O-][As]([O-])[O-]

Canonical SMILES

[O-][As]([O-])[O-]

boiling_point

465 °C

15502-74-6

physical_description

Solid

Synonyms

arsenite

Origin of Product

United States

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